6,7-Dihydro-5H-pyrrolo[3,4-b]pyridin-5-one
Overview
Description
6,7-Dihydro-5H-pyrrolo[3,4-b]pyridin-5-one is a heterocyclic compound with the molecular formula C7H6N2O. It is characterized by a fused pyrrole and pyridine ring system, making it an interesting subject for various chemical and pharmaceutical studies .
Mechanism of Action
Target of Action
The primary target of 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridin-5-one is the M4 muscarinic acetylcholine receptor . This receptor plays a crucial role in the central nervous system and is involved in various neurological and psychiatric disorders .
Mode of Action
This compound acts as an allosteric modulator of the M4 muscarinic acetylcholine receptor . This means that it binds to a site on the receptor that is distinct from the active site, leading to changes in the receptor’s conformation and modulating its activity .
Biochemical Pathways
The modulation of the M4 muscarinic acetylcholine receptor by this compound affects various biochemical pathways. These pathways are involved in neurological and psychiatric disorders, suggesting that this compound could have potential therapeutic applications in these areas .
Result of Action
The allosteric modulation of the M4 muscarinic acetylcholine receptor by this compound can result in molecular and cellular effects that could potentially be beneficial in the treatment or prevention of neurological and psychiatric disorders .
Action Environment
Factors such as temperature, ph, and the presence of other molecules could potentially affect its action .
Biochemical Analysis
Biochemical Properties
6,7-Dihydro-5H-pyrrolo[3,4-b]pyridin-5-one interacts with the M4 muscarinic acetylcholine receptor . This interaction is allosteric, meaning that the compound binds to a site on the receptor that is distinct from the primary (orthosteric) site. This can modulate the receptor’s response to its ligand, acetylcholine .
Cellular Effects
The interaction of this compound with the M4 muscarinic acetylcholine receptor can have significant effects on cellular processes. The M4 receptor is involved in various neurological and psychiatric disorders . Therefore, modulating its activity can potentially influence cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its allosteric modulation of the M4 muscarinic acetylcholine receptor . By binding to a site distinct from the primary ligand-binding site, it can influence the receptor’s response to acetylcholine. This can lead to changes in downstream signaling pathways, potentially affecting gene expression and cellular function .
Preparation Methods
Synthetic Routes and Reaction Conditions
6,7-Dihydro-5H-pyrrolo[3,4-b]pyridin-5-one can be synthesized through various methods. One common approach involves the reaction of 7-hydroxy derivatives with nucleophiles under acidic or basic conditions . Another method includes a one-pot process involving an Ugi-Zhu three-component reaction coupled with a cascade aza-Diels-Alder cycloaddition/N-acylation/decarboxylation/dehydration process, using toluene as the solvent and ytterbium (III) triflate as the Lewis acid catalyst .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the use of microwave-dielectric heating to increase yield and decrease reaction time has been noted in some synthetic processes .
Chemical Reactions Analysis
Types of Reactions
6,7-Dihydro-5H-pyrrolo[3,4-b]pyridin-5-one undergoes various chemical reactions, including:
Substitution Reactions: Reaction with nucleophiles involving active methylene compounds, aromatics, alcohols, p-toluenethiol, benzenesulfinic acid, triethyl phosphite, ammonia, and amines.
Alkylation Reactions: Alkylation with alkyl halides in the presence of sodium hydroxide and a phase transfer catalyst to afford 7-alkylated derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles, alkyl halides, sodium hydroxide, and phase transfer catalysts. Conditions vary from acidic to basic environments depending on the desired reaction .
Major Products
Major products formed from these reactions include 7-substituted derivatives and novel fused heterocyclic systems .
Scientific Research Applications
6,7-Dihydro-5H-pyrrolo[3,4-b]pyridin-5-one has several scientific research applications:
Comparison with Similar Compounds
6,7-Dihydro-5H-pyrrolo[3,4-b]pyridin-5-one can be compared with other similar compounds such as:
6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine-5-one: Another compound with a similar structure but different functional groups.
6-Benzyl-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione: A compound with a benzyl group and additional functional groups, leading to different chemical properties.
The uniqueness of this compound lies in its specific structure and its potential as an allosteric modulator, which distinguishes it from other similar compounds .
Properties
IUPAC Name |
6,7-dihydropyrrolo[3,4-b]pyridin-5-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O/c10-7-5-2-1-3-8-6(5)4-9-7/h1-3H,4H2,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPMQFUGFGHJSEI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC=N2)C(=O)N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10439160 | |
Record name | 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridin-5-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10439160 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40107-93-5 | |
Record name | 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridin-5-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10439160 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5H,6H,7H-pyrrolo[3,4-b]pyridin-5-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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